molecular formula C21H24N2O2 B8766101 Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate

Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No. B8766101
M. Wt: 336.4 g/mol
InChI Key: KBHKMLKADPEJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl 1'-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-22-13-11-21(12-14-22)16-23(19-10-6-5-9-18(19)21)20(24)25-15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3

InChI Key

KBHKMLKADPEJSU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 99 g (489 mmol) of 1'-methylspiro(indoline-3,4'-piperidine) (prepared according to Ong, H. H. et al, J. Med. Chem., 1983, 26, 981-986) in 1 L of CH2Cl2 and 82 mL (539 mmol) of Et3N was cooled to 0-5° C. with an ice bath and 77 mL (539 mmol) of benzyl chloroformate was added over 30 min keeping the reaction temperature below 10° C. After stirring for 2 h 19 mL (136 mmol) of Et3N and 15 mL (105 mmol) of benzyl chloroformate were added since the reaction was incomplete and stirred for 2 h. At this time, additional 19 mL (136 mmol) of Et3N and 15 mL (105 mmol) of benzyl chloroformate were added. After 1 h, when a TLC indicated a complete reaction, the solution was concentrated in vacuo and the residue was partitioned between ether and saturated NaHCO3. The layers were separated, the organic layer was washed with saturated NaHCO3 and brine, and dried over MgSO4. The filtrate was concentrated and the residue was chromatographed on 2 kg of silica gel using 1-5% MeOH/CH2Cl2 to obtain 117 g (71%) of 1-benzyloxycarbonyl-1'-methylspiro(indoline-3,4'-piperidine) as a yellow oil.
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four

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